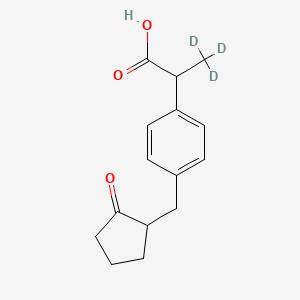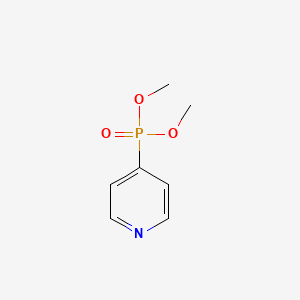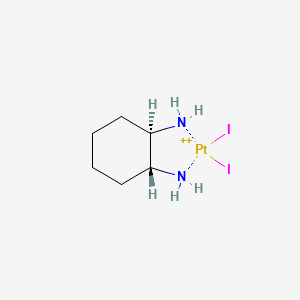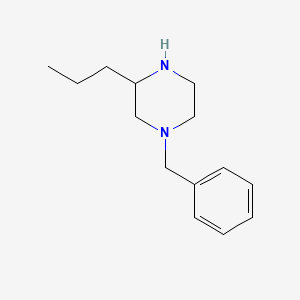![molecular formula C20H11Br2HgNa2O6 B13842837 disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Merbromin, commonly known as Mercurochrome, is an organomercuric disodium salt compound. It is widely recognized for its use as a topical antiseptic for minor cuts and scrapes. The compound is known for its distinctive carmine red stain on the skin, which can persist through repeated washings . Merbromin was one of the first antiseptics containing mercury, a chemical element that disinfects by disrupting the metabolism of microorganisms .
Vorbereitungsmethoden
Merbromin is synthesized by combining dibromofluorescein with mercuric acetate and sodium hydroxide . Alternatively, it can be synthesized through the action of mercuric acetate upon sodium dibromofluorescein . The reaction conditions typically involve controlled temperatures and specific reagent concentrations to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Merbromin undergoes various chemical reactions, including:
Oxidation: Merbromin can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: Merbromin can participate in substitution reactions where the bromine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Merbromin has a wide range of scientific research applications:
Chemistry: It is used as a biological dye and a reagent in various chemical reactions.
Biology: Merbromin is employed in staining biological tissues and cells for microscopic examination.
Medicine: The compound is used as a topical antiseptic for treating minor wounds, burns, and scratches.
Industry: Merbromin is utilized in the development of latent impressions in forensic science.
Wirkmechanismus
The principal mechanism by which merbromin exerts its antiseptic effects is through the disruption of the metabolism of microorganisms. The mercury in merbromin interferes with the enzymatic processes of bacteria, leading to their death . This disruption occurs at the molecular level, affecting various metabolic pathways and molecular targets within the microorganisms.
Vergleich Mit ähnlichen Verbindungen
Merbromin is often compared with other mercury-based antiseptics, such as:
Thiomersal (Merthiolate): Similar to merbromin, thiomersal is a mercury-based antiseptic that was widely used in the past.
Nitromersol (Metaphen): Another mercury-containing antiseptic that has been used as a disinfectant.
Benzalkonium chloride: A non-mercury-based antiseptic that has replaced merbromin in many applications due to its safety profile.
Merbromin’s uniqueness lies in its distinctive staining property and its effectiveness in specific medical and industrial applications.
Eigenschaften
Molekularformel |
C20H11Br2HgNa2O6 |
|---|---|
Molekulargewicht |
753.7 g/mol |
IUPAC-Name |
disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate |
InChI |
InChI=1S/C20H11Br2O5.Hg.2Na.H2O/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;;;/h1-7,19,23-24H,(H,25,26);;;;1H2/q;;2*+1;/p-2 |
InChI-Schlüssel |
LGJHNJGWYVJCBY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C3=CC(=C(C=C3OC4=C(C(=C(C=C24)Br)[O-])[Hg])O)Br)C(=O)[O-].O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
